Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

2-Fluoro-4-methoxybenzonitrile is a fluorinated aromatic nitrile compound with the molecular formula C₈H₆FNO. It features a methoxy group at the para position and a fluorine substituent at the ortho position relative to the nitrile functionality. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the nitrile group offers versatility for further functionalization. Its well-defined reactivity profile makes it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications.
2-Fluoro-4-methoxybenzonitrile structure
94610-82-9 structure
Product Name:2-Fluoro-4-methoxybenzonitrile
CAS No:94610-82-9
MF:C8H6FNO
MW:151.137745380402
MDL:MFCD00509374
CID:61739
PubChem ID:639878
Update Time:2025-06-09

2-Fluoro-4-methoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-4-methoxybenzonitrile
    • 3-Fluoro-4-cyanoanisole
    • 2-fluoro-4-methoxybenzenecarbonitrile
    • 2-Fluoro-4-methoxy-benzonitrile
    • 3-Fluor-4-cyano-anisol
    • 4-Cyano-3-fluoroanisole
    • 4-methoxy-2-fluorobenzonitrile
    • benzonitrile,2-fluoro-4-methoxy
    • fluoro-4-methoxy-benzonitrile
    • benzonitrile, 2-fluoro-4-methoxy-
    • 3-FLUORO-4-CYANO ANISOLE
    • 3-FLUORO-4-CYANO ANISOL
    • PubChem4783
    • KSC494M1T
    • 2-fluor-4-methoxybenzonitrile
    • HWKUZTFIZATJPM-UHFFFAOYSA-N
    • WT445
    • SBB055495
    • WT220
    • 2-Fluoro-4-methoxybenzonitrile (ACI)
    • FS-1326
    • CS-W008288
    • SY103944
    • Z1160930711
    • EN300-106135
    • DB-008199
    • AC-4076
    • 94610-82-9
    • DTXSID20348678
    • MFCD00509374
    • DTXCID00299750
    • AKOS006343216
    • SCHEMBL2539990
    • MDL: MFCD00509374
    • Inchi: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
    • InChI Key: HWKUZTFIZATJPM-UHFFFAOYSA-N
    • SMILES: N#CC1C(F)=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 151.04300
  • Monoisotopic Mass: 151.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.18
  • Melting Point: 62-65°C
  • Boiling Point: 233.9°Cat760mmHg
  • Flash Point: 95.3°C
  • Refractive Index: 1.505
  • PSA: 33.02000
  • LogP: 1.70598

2-Fluoro-4-methoxybenzonitrile Security Information

2-Fluoro-4-methoxybenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Fluoro-4-methoxybenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
013330-1g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
1g
£25.00 2022-03-01
Fluorochem
013330-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
5g
£60.00 2022-03-01
Fluorochem
013330-25g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
25g
£180.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F122746-1g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
1g
¥70.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F122746-25g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
25g
¥744.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F122746-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
5g
¥186.90 2023-09-02
Alichem
A015000277-250mg
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
250mg
$470.40 2023-08-31
Alichem
A015000277-500mg
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
500mg
$855.75 2023-08-31
Alichem
A015000277-1g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
1g
$1534.70 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020188-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
5g
437.0CNY 2021-07-05

2-Fluoro-4-methoxybenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
Reference
Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles
Mills, L. Reginald; Edjoc, Racquel K.; Rousseaux, Sophie A. L., ChemRxiv, 2021, 1, 1-14

Production Method 2

Reaction Conditions
1.1 Reagents: Lead tetraacetate ,  Ammonia Solvents: Toluene
Reference
Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor
Dettmann, Sandra, 2006, , ,

Production Method 3

Reaction Conditions
Reference
Preparation of organic nitriles from aldoximes.
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring
Bridges, Alexander J.; Zhou, Hairong, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

Production Method 5

Reaction Conditions
Reference
The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles
Kelly, Stephen M., Helvetica Chimica Acta, 1984, 67(6), 1572-9

Production Method 6

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  48 h, 45 °C
Reference
Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols
Ouellet, Stephane G.; Bernardi, Anna; Angelaud, Remy; O'Shea, Paul D., Tetrahedron Letters, 2009, 50(27), 3776-3779

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile ,  Water ;  24 h, pH 9, rt
Reference
Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis
McManus, Joshua B.; Nicewicz, David A., Journal of the American Chemical Society, 2017, 139(8), 2880-2883

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  21 h, rt
Reference
Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Methoxyacetonitrile ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate ,  Water ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ;  12 h, 45 °C
Reference
Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions
Wood, Alex B.; Kincaid, Joseph R. A.; Lipshutz, Bruce H., Green Chemistry, 2022, 24(7), 2853-2858

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran ,  Xylene ,  Water ;  2.5 h, rt
Reference
Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition
Vaghasiya, Beena K.; Satasia, Shailesh P.; Thummar, Rahul P.; Kamani, Ronak D.; Avalani, Jemin R.; et al, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

Production Method 11

Reaction Conditions
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
Reference
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles
Mills, L. Reginald ; Edjoc, Racquel K.; Rousseaux, Sophie A. L., Journal of the American Chemical Society, 2021, 143(27), 10422-10428

Production Method 12

Reaction Conditions
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine ,  Diisopropylethylamine Solvents: Acetonitrile ;  2 h, 82 °C
Reference
Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes
Yadav, Arvind K.; Reddy Narra, Srikanth ; Zulfaqar Bacho, Muhamad ; Sumii, Yuji ; Shibata, Norio, Asian Journal of Organic Chemistry, 2023, 12(6),

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Reference
Methods for rapid formation of chemicals including positron emission tomography biomarkers
, United States, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  7 h, 60 °C
1.2 Solvents: Dimethylformamide ;  overnight, reflux
Reference
Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, reflux; reflux → rt
Reference
Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
Reference
Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
Reference
Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists.
, European Patent Organization, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ;  5 min
1.2 24 h, 35 °C
Reference
11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis
Wu, Xuedan; Chen, Wei; Holmberg-Douglas, Natalie; Bida, Gerald Thomas; Tu, Xianshuang; et al, Chem, 2023, 9(2), 343-362

Production Method 19

Reaction Conditions
1.1 Solvents: Methanol
Reference
Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols
, Japan, , ,

2-Fluoro-4-methoxybenzonitrile Raw materials

2-Fluoro-4-methoxybenzonitrile Preparation Products

2-Fluoro-4-methoxybenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile
Order Number:A11092
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:53
Price ($):649.0/222.0
Email:sales@amadischem.com

2-Fluoro-4-methoxybenzonitrile Related Literature

Additional information on 2-Fluoro-4-methoxybenzonitrile

Comprehensive Overview of 2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9): Properties, Applications, and Industry Insights

2-Fluoro-4-methoxybenzonitrile (CAS No. 94610-82-9) is a fluorinated aromatic compound with significant relevance in pharmaceutical and agrochemical research. This specialty chemical is characterized by its unique molecular structure, combining a fluorine substituent and a methoxy group on a benzonitrile backbone. Such structural features make it a valuable building block in organic synthesis, particularly for designing bioactive molecules. The compound's high purity and thermal stability have garnered attention from researchers exploring novel heterocyclic compounds and small-molecule inhibitors.

In recent years, the demand for fluorinated intermediates like 2-Fluoro-4-methoxybenzonitrile has surged due to their role in developing targeted therapies and crop protection agents. Industry reports highlight its use in kinase inhibitor synthesis, a hot topic in oncology research. The compound's electron-withdrawing properties enhance binding affinity in drug-receptor interactions, addressing current challenges in drug discovery pipelines. Furthermore, its application in material science, particularly for liquid crystal formulations, aligns with the growing interest in advanced display technologies.

Synthetic routes to 94610-82-9 typically involve nucleophilic aromatic substitution or palladium-catalyzed cyanation, with recent studies focusing on green chemistry approaches to improve yield and reduce waste. Analytical techniques such as HPLC and GC-MS are crucial for quality control, ensuring compliance with pharmaceutical-grade standards. Researchers frequently search for "2-Fluoro-4-methoxybenzonitrile solubility" and "safety data sheet," reflecting practical concerns in laboratory handling.

The compound's structure-activity relationship (SAR) has become a focal point in medicinal chemistry forums, with particular interest in how the fluoro-methoxy combination influences metabolic stability. Patent analyses reveal its incorporation in anticancer and antiviral prototypes, correlating with trending searches for "fluorine in drug design." Environmental considerations also drive inquiries about its biodegradation profile, as the industry shifts toward sustainable chemistry practices.

Market projections indicate steady growth for 94610-82-9, supported by expanding R&D in precision agriculture and personalized medicine. Suppliers emphasize custom synthesis options to meet diverse research needs, while academic publications explore its potential in fluorescence probes for cellular imaging. The compound's versatility ensures its continued relevance across multiple high-tech industries, making it a subject of ongoing scientific investigation and commercial interest.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile
A11092
Purity:99%/99%
Quantity:100g/25g
Price ($):649.0/222.0
Email